
Glumitocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glumitocin is a neurohypophysial hormone that belongs to a family of chemically related hormones, including oxytocin, vasopressin, lysine-vasopressin, vasotocin, mesotocin, and isotocin . These hormones are nonapeptides, consisting of a peptide chain of nine amino acid residues. This compound, specifically, is characterized by the presence of serine at position 4 and glutamine at position 8 in its peptide chain .
Preparation Methods
Glumitocin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound typically involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. Industrial production methods may involve large-scale solid-phase synthesis or recombinant DNA technology to produce the peptide in microbial systems .
Chemical Reactions Analysis
Glumitocin, like other neurohypophysial hormones, can undergo various chemical reactions. These include:
Reduction: The disulfide bridge can also be reduced, leading to the formation of free thiol groups.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Glumitocin has several scientific research applications, including:
Mechanism of Action
Glumitocin exerts its effects by binding to specific receptors on target cells. These receptors are typically G protein-coupled receptors that activate intracellular signaling pathways upon ligand binding . The binding of this compound to its receptor leads to the activation of phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These second messengers trigger the release of calcium ions from intracellular stores, leading to various cellular responses .
Comparison with Similar Compounds
Glumitocin is similar to other neurohypophysial hormones, such as oxytocin, vasopressin, lysine-vasopressin, vasotocin, mesotocin, and isotocin . it is unique in its specific amino acid sequence, which includes serine at position 4 and glutamine at position 8 . This unique sequence may confer distinct biological activities and receptor binding properties compared to other related hormones .
Similar compounds include:
Oxytocin: Known for its role in labor and milk ejection.
Vasopressin: Involved in water retention and blood pressure regulation.
Lysine-vasopressin: A variant of vasopressin with lysine at position 8.
Vasotocin: Found in non-mammalian vertebrates and involved in osmoregulation.
Mesotocin: Present in amphibians and reptiles, similar to oxytocin.
These comparisons highlight the diversity and specificity of neurohypophysial hormones in different species and their various physiological roles.
Properties
CAS No. |
10052-67-2 |
|---|---|
Molecular Formula |
C40H62N12O13S2 |
Molecular Weight |
983.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-N-(2-amino-2-oxoethyl)pentanediamide |
InChI |
InChI=1S/C40H62N12O13S2/c1-3-19(2)32(51-36(61)24(47-33(58)22(41)17-66)13-20-6-8-21(54)9-7-20)39(64)49-26(16-53)37(62)48-25(14-30(43)56)35(60)50-27(18-67)40(65)52-12-4-5-28(52)38(63)46-23(10-11-29(42)55)34(59)45-15-31(44)57/h6-9,19,22-28,32,53-54,66-67H,3-5,10-18,41H2,1-2H3,(H2,42,55)(H2,43,56)(H2,44,57)(H,45,59)(H,46,63)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)/t19-,22-,23-,24-,25-,26-,27-,28-,32-/m0/s1 |
InChI Key |
OAQPLDRHJAFJSE-YXEOJCNXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


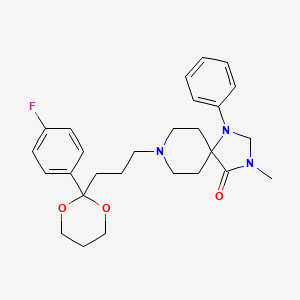
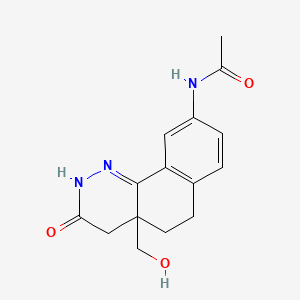
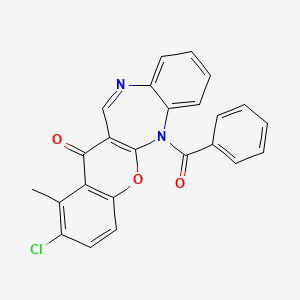
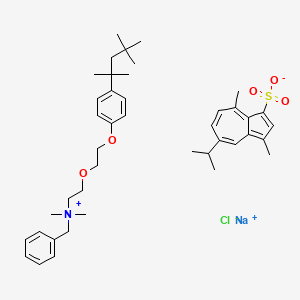


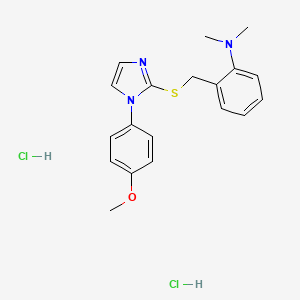
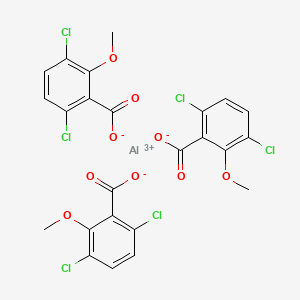
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
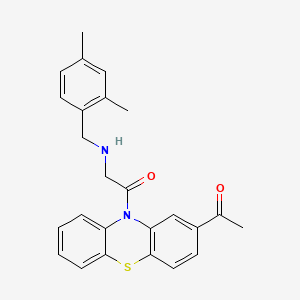
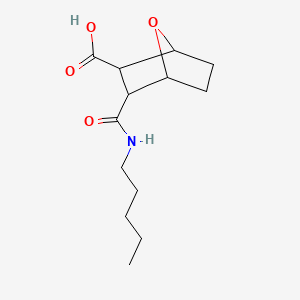
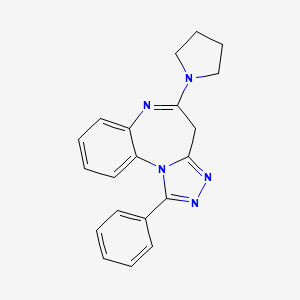
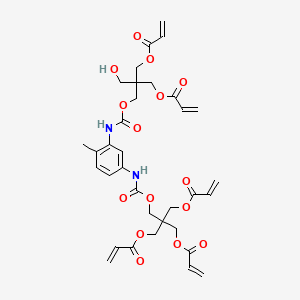
![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
